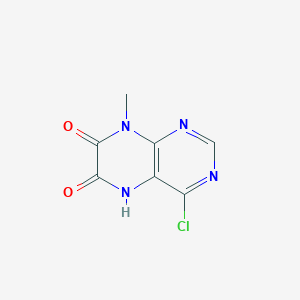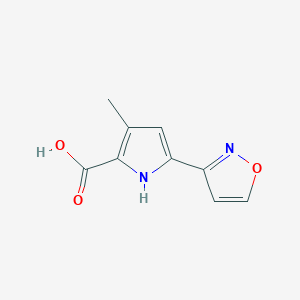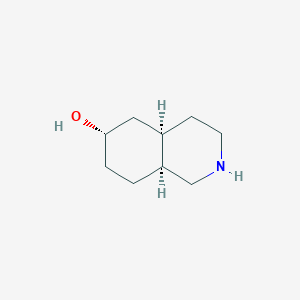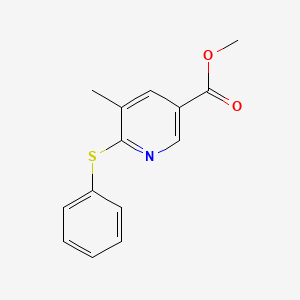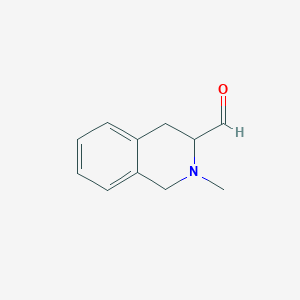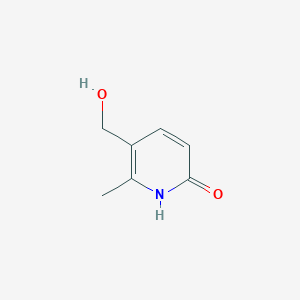![molecular formula C13H24N2O2 B13021386 Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13021386.png)
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a chemical compound with the molecular formula C13H24N2O2. It is a derivative of diazabicyclo[3.3.1]nonane, a bicyclic structure containing nitrogen atoms. This compound is known for its use in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate typically involves the reaction of tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate with methylating agents under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the methylation process. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Sodium iodide in acetone at elevated temperatures.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of halogenated or alkoxylated derivatives.
Scientific Research Applications
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a catalyst in various organic reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate involves its interaction with molecular targets through its bicyclic structure. The nitrogen atoms in the compound can form coordination complexes with metal ions, facilitating catalytic processes. Additionally, the compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A closely related compound with similar structural features but without the methyl group.
Tert-butyl 3,9-diazabicyclo[4.2.1]nonane-3-carboxylate: Another bicyclic compound with a different ring structure and nitrogen positioning.
Tert-butyl 7-benzyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate: A derivative with a benzyl group, offering different reactivity and applications.
Uniqueness
Tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is unique due to the presence of the methyl group, which can influence its reactivity and interaction with other molecules. This structural modification can enhance its catalytic properties and make it suitable for specific applications in chemical synthesis and research.
Properties
Molecular Formula |
C13H24N2O2 |
|---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
tert-butyl 2-methyl-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate |
InChI |
InChI=1S/C13H24N2O2/c1-9-11-5-10(6-14-7-11)8-15(9)12(16)17-13(2,3)4/h9-11,14H,5-8H2,1-4H3 |
InChI Key |
CSHNBDVNMQPTLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2CC(CNC2)CN1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B13021304.png)
![5-Chloro-7-methyl-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13021306.png)
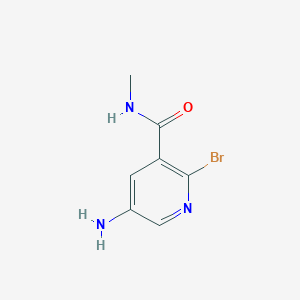
![2-Iodo-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13021313.png)
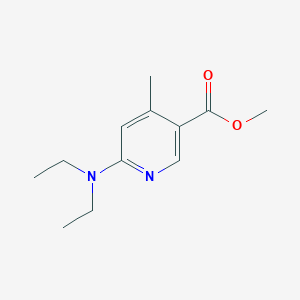
![(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B13021319.png)
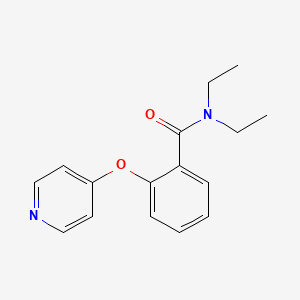
![2-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylicacid](/img/structure/B13021333.png)
